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Compound of Interest

2-chloro-N,N-dimethylpyrimidin-4-
Compound Name:
amine

Cat. No.: B015862

An In-Depth Technical Guide to the Physical Properties of 2-chloro-N,N-dimethylpyrimidin-4-
amine

Introduction

2-chloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine, is a vital heterocyclic
building block in the fields of medicinal chemistry and materials science. Its unique electronic
and structural characteristics, imparted by the chloro- and dimethylamino- functional groups,
make it a versatile precursor for the synthesis of a wide array of more complex molecules. The
strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic
substitution, while the dimethylamino group at the 4-position modulates the molecule's overall
polarity, solubility, and basicity.

This technical guide provides an in-depth analysis of the core physical and chemical properties
of 2-chloro-N,N-dimethylpyrimidin-4-amine for researchers, scientists, and drug
development professionals. The document moves beyond a simple recitation of data, offering
insights into the experimental determination of these properties and their implications for
practical application in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all scientific work.
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e IUPAC Name: 2-chloro-N,N-dimethylpyrimidin-4-amine

e Synonyms: 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE, (2-chloro-pyrimidin-4-yl)-
dimethyl-amine, NSC 45769[1][2]

e CAS Number: 31058-81-8[1][2][3]
e Molecular Formula: CeHsCIN3[1][2][3]
e Molecular Weight: 157.6 g/mol [1]

The structural arrangement of the atoms dictates the molecule's reactivity and physical
behavior. The pyrimidine ring, an aromatic heterocycle, is functionalized with an electron-
withdrawing chlorine atom and an electron-donating dimethylamino group.
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Caption: Chemical structure of 2-chloro-N,N-dimethylpyrimidin-4-amine.

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, purification,
and formulation. The data presented below has been consolidated from various chemical
suppliers and databases.
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Property Value Source
Appearance White Solid [1]
Melting Point 77-79 °C [1]
Boiling Point 284 °C (Predicted) [1]
Flash Point 125 °C [1]

- Soluble in Chloroform, Ethyl
Solubility [1]
Acetate, Methanol

pKa 3.59 £ 0.10 (Predicted) [1]

XLogP3 1.6 2]

Expert Analysis of Properties:

» Melting Point: The melting point of 77-79 °C indicates that the compound is a solid at room
temperature with a moderate crystal lattice energy.[1] This property is crucial for storage and
handling, and it suggests that standard recrystallization techniques from organic solvents
would be an effective method for purification.

» Solubility: Solubility in common organic solvents like ethyl acetate and methanol, as well as
the chlorinated solvent chloroform, is consistent with its molecular structure.[1] The molecule
possesses both polar (pyrimidine ring nitrogens) and nonpolar (dimethylamino alkyl groups,
chloro-substituent) characteristics, allowing it to dissolve in a range of solvents. This
versatility is advantageous for its use in various reaction media.

e Boiling and Flash Points: The high boiling point of 284 °C, though predicted, suggests low
volatility.[1] The flash point of 125 °C indicates that the compound is not highly flammable but
should be handled with care away from open flames, especially when heated.[1]

e pKa: The predicted pKa of 3.59 is an estimate of the acidity of the conjugate acid of the
molecule (protonated pyrimidine nitrogen).[1] This value suggests it is a weak base, a key
consideration when planning reactions that are pH-sensitive or require acid/base catalysis.
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e XLogP3: The XLogP3 value of 1.6 is a measure of its lipophilicity.[2] A positive value
indicates a preference for a lipid-like environment over an aqueous one. This parameter is of
paramount importance in drug development, as it influences a compound's absorption,
distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Property Determination

To ensure data reliability, standardized experimental procedures are essential. The following
protocols describe self-validating systems for determining key physical properties.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus, which provides a controlled heating rate
and precise temperature measurement.

Methodology:

o Sample Preparation: A small amount of the crystalline 2-chloro-N,N-dimethylpyrimidin-4-
amine is finely crushed into a powder.

o Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3
mm. Proper packing is crucial for uniform heat transfer.

o Apparatus Setup: The capillary tube is placed into the heating block of the melting point
apparatus.

e Determination:
o Arapid heating program is initiated to approximate the melting range.

o Asecond, slower determination is performed with a fresh sample, heating at a rate of 1-2
°C per minute starting from approximately 15-20 °C below the expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion) are recorded. A
narrow range (e.g., < 2 °C) is indicative of high purity.
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Causality and Trustworthiness: This method is trusted because the melting point is an intrinsic
physical property of a pure crystalline solid. The use of a slow heating ramp ensures thermal
equilibrium between the sample and the thermometer, providing an accurate reading. A sharp,
well-defined melting range validates the purity of the sample.

(Start: Pure Sample)
;
(Crush & Pack Capillary)
;
(Place in Apparatus)
;
(Rapid Scan (Approximate MPD
;
(Slow Scan (1—2°C/min))
;
(Record Onset & Completion Temps)
;
(End: Melting Point Range)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment
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This protocol provides a systematic way to assess the solubility of the compound in various
solvents, which is critical for selecting appropriate reaction and purification conditions.

Methodology:

e Solvent Selection: A panel of representative solvents is chosen, covering a range of
polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).

o Sample Measurement: Approximately 10 mg of 2-chloro-N,N-dimethylpyrimidin-4-amine is
accurately weighed and placed into separate test tubes for each solvent.

e Solvent Addition: The chosen solvent is added dropwise (e.g., in 0.1 mL increments) to the
test tube while vortexing or agitating.

o Observation: The sample is observed for dissolution after each addition. The total volume of
solvent required to fully dissolve the solid is recorded.

» Classification: Solubility is classified based on the amount of solvent required (e.g., Very
Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).

Causality and Trustworthiness: This protocol is self-validating through its systematic and
comparative nature. By testing a spectrum of solvents, a clear picture of the compound's
polarity emerges. The principle of "like dissolves like" provides the causal explanation: the
compound's solubility in solvents like methanol and ethyl acetate is due to favorable
intermolecular interactions (dipole-dipole, hydrogen bonding) between the solute and solvent.

[1]

Handling and Safety

As a chemical intermediate, proper handling of 2-chloro-N,N-dimethylpyrimidin-4-amine is
imperative.

o Hazard Statements: According to supplier safety data sheets, the compound is associated
with the following hazards:

o H302: Harmful if swallowed.[1]

o H315: Causes skin irritation.[1]
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o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

e Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
[4][5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust or vapors.[4][6] In case of contact, affected areas should be washed
thoroughly with water.[7]

o Storage: The compound should be stored in a tightly closed container in a cool, dry place
under an inert atmosphere (e.g., argon or nitrogen) at 2—8 °C.[1][8]

Conclusion

2-chloro-N,N-dimethylpyrimidin-4-amine is a solid compound with a moderate melting point
and versatile solubility in common organic solvents. Its physicochemical profile, characterized
by weak basicity and moderate lipophilicity, makes it a highly adaptable building block for
chemical synthesis. A thorough understanding of these properties, determined through reliable
experimental protocols, is fundamental for its safe handling and effective utilization in research
and development, particularly in the creation of novel pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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